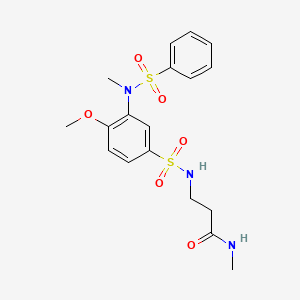

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

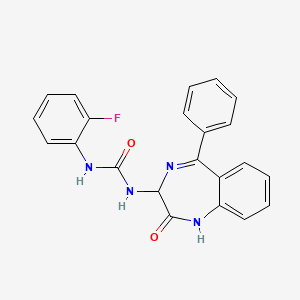

The compound 3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-methylpropanamide is a complex organic molecule that likely contains multiple functional groups such as methoxy, sulfonamide, and amide. These functional groups suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, was synthesized using a reaction of N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid, indicating that sulfonamide linkages can be formed under acidic conditions . This information could be relevant for the synthesis of the compound , suggesting that similar conditions might be used to introduce sulfonamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been studied using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations . These methods could be applied to determine the molecular structure of this compound, providing insights into its geometry, electronic properties, and potential reactivity.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from studies on similar molecules. The antioxidant properties of a related compound were determined using a DPPH free radical scavenging test, which could be indicative of the potential reactivity of the compound . Additionally, the synthesis of a PET imaging agent involved multiple steps, including desmethylation and radiolabeling, which demonstrates the chemical versatility of the sulfonamide group in complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on the properties of similar compounds. For instance, the crystalline structure, vibrational frequencies, and thermodynamic properties of a related benzamide compound were determined using X-ray diffraction and DFT calculations . These properties are crucial for understanding the behavior of the compound under different conditions and could be used to predict solubility, stability, and other important characteristics.

Applications De Recherche Scientifique

Cancer Research Applications

A novel sulfonamide agent, MPSP-001, demonstrates potent activity against a broad spectrum of human cancer cells in vitro through microtubule disruption. This compound inhibits cell growth, induces G2/M phase cell cycle arrest, and promotes apoptosis in cancer cells. Its mechanism involves competitive binding to the colchicine site of β-tubulin, highlighting a potential therapeutic pathway for cancer treatment (Liu et al., 2012).

Drug Metabolism

In the realm of drug metabolism, the biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, undergoes extensive metabolic transformation. A microbial-based surrogate biocatalytic system using Actinoplanes missouriensis was employed to produce mammalian metabolites of LY451395 in significant quantities for structural characterization. This approach not only supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy but also aids in clinical investigations by providing analytical standards to monitor drug metabolites (Zmijewski et al., 2006).

Synthesis of Complex Molecules

Research into the synthesis of complex molecules involves the selective synthesis of azoloyl NH-1,2,3-triazoles and azolyl diazoketones through the reaction of enaminones with sulfonyl azides. This process generates a mixture of compounds due to competing reactions. The nature of the initial enaminones, sulfonyl azides, and solvent choice significantly influence the reaction's direction. This study demonstrates the controlled synthesis of these compounds, providing insights into reaction mechanisms and potential applications in medicinal chemistry (Shafran et al., 2022).

Propriétés

IUPAC Name |

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S2/c1-19-18(22)11-12-20-28(23,24)15-9-10-17(27-3)16(13-15)21(2)29(25,26)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWLRABLUYVPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)